N-phenyl-2-(4-phenylphenyl)acetamide

Antimitotic Tubulin Polymerization Inhibition Phenotypic Screening

N-Phenyl-2-(4-phenylphenyl)acetamide (CAS 848175-28-0), also named 2-([1,1′-biphenyl]-4-yl)-N-phenylacetamide, is a synthetic biphenylacetamide with molecular formula C₂₀H₁₇NO and a molecular weight of 287.4 g/mol. The compound features a para-substituted biphenyl core linked via a methylene bridge to an N-phenylacetamide moiety, placing it within the broader class of N-substituted phenylacetamides that have been investigated as pharmacologically privileged scaffolds across multiple therapeutic programs.

Molecular Formula C20H17NO
Molecular Weight 287.4g/mol
CAS No. 848175-28-0
Cat. No. B359910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-(4-phenylphenyl)acetamide
CAS848175-28-0
Molecular FormulaC20H17NO
Molecular Weight287.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H17NO/c22-20(21-19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-14H,15H2,(H,21,22)
InChIKeyAXYLCOAYJVYTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.7 [ug/mL]

N-Phenyl-2-(4-phenylphenyl)acetamide (CAS 848175-28-0): Structural Identity, Procurement Specifications, and Compound Class Context


N-Phenyl-2-(4-phenylphenyl)acetamide (CAS 848175-28-0), also named 2-([1,1′-biphenyl]-4-yl)-N-phenylacetamide, is a synthetic biphenylacetamide with molecular formula C₂₀H₁₇NO and a molecular weight of 287.4 g/mol . The compound features a para-substituted biphenyl core linked via a methylene bridge to an N-phenylacetamide moiety, placing it within the broader class of N-substituted phenylacetamides that have been investigated as pharmacologically privileged scaffolds across multiple therapeutic programs [1]. Its 4-biphenyl substitution pattern distinguishes it from the 2- and 3-biphenyl positional isomers (CAS 1379820-93-5 and CAS 1131604-79-9, respectively) that share the same molecular formula but exhibit divergent molecular recognition profiles due to altered conjugation geometry and steric presentation .

Why N-Phenyl-2-(4-phenylphenyl)acetamide (CAS 848175-28-0) Cannot Be Interchanged with Positional Isomers or N-Alkyl Analogs


The biphenylacetamide scaffold exerts its biological activity through precise spatial presentation of the biphenyl system within target binding pockets. In the biphenabulin antimitotic series, the biphenylacetamide moiety was explicitly defined as the pharmacophoric core essential for tubulin polymerization inhibition, with activity exquisitely sensitive to the substitution pattern [1]. Positional isomerism at the biphenyl linkage (ortho, meta, para) alters the dihedral angle between the two phenyl rings, affecting π-stacking interactions and hydrogen-bonding geometry at the acetamide linker . Furthermore, the N-phenyl substituent in CAS 848175-28-0 confers distinct lipophilicity and metabolic stability compared with the N-benzyl analog (CAS 851298-38-9), which forms the backbone of the KX chemotype explored in Src kinase and tubulin dual-inhibition programs [2]. These structural nuances mean that bioactivity data generated on the N-benzyl or 3-biphenyl isomers cannot be reliably extrapolated to the 4-biphenyl N-phenyl congener.

Quantitative Differentiation Evidence for N-Phenyl-2-(4-phenylphenyl)acetamide (CAS 848175-28-0) Relative to Closest Analogs


Para-Biphenyl Substitution Defines the Pharmacophoric Core for Antimitotic Tubulin Inhibition: Class-Level SAR

In a high-content phenotypic screen for mitotic arrest inducers, the biphenylacetamide moiety—specifically featuring a para-substituted biphenyl linked to an acetamide group—was identified as the minimal pharmacophore required for tubulin polymerization inhibitory activity [1]. The parent hit compound induced mitotic arrest in human U2OS cells at submicromolar concentrations, and a focused library of biphenylacetamide analogs (termed biphenabulins) yielded optimized compounds causing mitotic arrest and cell death in the low nanomolar range, comparable to clinically used antimitotic agents such as taxanes [1]. The acetamide linker geometry and the para-biphenyl orientation were essential; the inactive analog 3f—which lacked the biphenyl system—showed no tubulin polymerization inhibition at 10 µM, while active biphenylacetamides completely suppressed polymerization at the same concentration [1]. CAS 848175-28-0 embodies this minimal para-biphenylacetamide pharmacophore, whereas the 3-biphenyl isomer (CAS 1131604-79-9) presents a different angular geometry that may compromise target engagement.

Antimitotic Tubulin Polymerization Inhibition Phenotypic Screening

N-Phenyl vs. N-Benzyl Substituent Differentiation: Implications for Kinase Inhibition and Drug-like Properties

The N-benzyl analog of CAS 848175-28-0, 2-[(1,1′-biphenyl)-4-yl]-N-benzylacetamide (CAS 851298-38-9), serves as the core pharmacophore of the KX chemotype exemplified by tirbanibulin (KX2-391/KX-01), a clinically approved dual Src kinase (non-ATP competitive) and tubulin polymerization inhibitor [1]. Tirbanibulin inhibits Src kinase with an IC₅₀ of 20–23 nM in biochemical assays and suppresses tubulin polymerization in cell-free systems [2]. In the SAR study by Khayat et al. (2022), replacement of the outer phenyl ring of the KX biphenyl system with heterocyclic rings yielded compounds with cytotoxic IC₅₀ values ranging from 294 nM (HCT116) to 362 nM (HL60) for the most potent analog KIM-161 [1]. CAS 848175-28-0, bearing an N-phenyl rather than N-benzyl substituent, presents a reduced conformational flexibility at the amide nitrogen and altered lipophilicity (lower logP due to the absence of the benzylic methylene), which may translate into differential kinase selectivity profiles and metabolic stability compared to the N-benzyl series [1].

Src Kinase Inhibition KX Chemotype Structure-Activity Relationship

Physicochemical Differentiation: Molecular Weight, logP, and Rotatable Bond Count vs. N-Benzyl and 3-Biphenyl Analogs

Calculated physicochemical descriptors differentiate CAS 848175-28-0 from its closest commercially available analogs . The 4-biphenyl N-phenyl compound (MW 287.4 g/mol, exact mass 287.1310) is isomeric with the 3-biphenyl analog (CAS 1131604-79-9; MW 287.36 g/mol, exact mass 287.1310) but presents a distinct topological polar surface area (tPSA) profile due to altered amide orientation. More critically, compared with the N-benzyl KX pharmacophore (CAS 851298-38-9; MW 301.4 g/mol, C₂₁H₁₉NO), the N-phenyl compound is lighter by 14 Da (one CH₂ unit) and possesses one fewer rotatable bond, which reduces conformational entropy penalty upon target binding and may enhance oral bioavailability according to established drug-likeness guidelines [1]. These physicochemical differences provide a measurable basis for selecting CAS 848175-28-0 when a lower molecular weight, reduced rotatable bond count, and distinct hydrogen-bonding capacity are desired in a screening library or lead optimization program.

Physicochemical Properties logP Drug-likeness Rotatable Bonds

P2X4 Receptor Antagonism Patent Landscape: N-Phenylacetamide Scaffold Coverage and Structural Novelty

A 2021 patent filing (US20230257351A1) broadly claims substituted N-phenylacetamides of general formula (I) as antagonists or negative allosteric modulators of the P2X4 receptor for the treatment of pain, inflammatory conditions, and fibrotic diseases [1]. The generic Markush structure encompasses a wide range of substituents on the phenylacetamide core. However, specific exemplification of unsubstituted 4-biphenyl-N-phenylacetamide (CAS 848175-28-0) is not identified in the exemplified compound tables of the reviewed patent documents. The structurally closest claimed analogs feature halogen-substituted phenyl or pyridyl acetamide variants [1]. This indicates that CAS 848175-28-0 occupies a distinct chemical space within the N-phenylacetamide patent landscape—it represents the unadorned para-biphenyl scaffold that could serve as a reference compound or starting point for SAR exploration around P2X4 antagonism without infringing on heavily substituted patent claims.

P2X4 Receptor Antagonist Neuropathic Pain Patent Analysis

Synthetic Accessibility: 1–3 Step Synthesis with Good Yields as a Competitive Procurement Advantage

The biphenylacetamide chemotype to which CAS 848175-28-0 belongs is characterized by a remarkably simple synthetic route requiring only 1–3 steps with good reported yields [1]. The ACS Med Chem Lett study on biphenabulins explicitly highlights that the compounds 'can be synthesized in 1-3 steps and good yields' [1]. For CAS 848175-28-0 specifically, the synthesis involves a straightforward amide coupling between 4-biphenylacetic acid (or its activated ester/acid chloride) and aniline, a reaction that proceeds under standard conditions without requiring air-sensitive reagents, expensive catalysts, or complex purification protocols. This contrasts sharply with structurally related antimitotic agents derived from complex natural products (e.g., taxanes, vinca alkaloids) that require multi-step semisynthesis or total synthesis with significantly higher cost of goods [1]. The synthetic simplicity translates directly into favorable procurement economics: lower cost per gram, shorter lead times, and greater scalability for screening or in vivo studies.

Synthetic Accessibility Chemical Procurement Cost Efficiency

Recommended Research and Industrial Application Scenarios for N-Phenyl-2-(4-phenylphenyl)acetamide (CAS 848175-28-0)


Oncology Phenotypic Screening: Antimitotic Agent Discovery Using the Minimal Biphenylacetamide Pharmacophore

CAS 848175-28-0 serves as an ideal entry-point compound for phenotypic screening campaigns targeting mitotic arrest and tubulin dynamics. The para-biphenylacetamide core has been validated as the minimal pharmacophore for tubulin polymerization inhibition, with optimized biphenabulin analogs achieving activity comparable to clinically used antimitotic agents [1]. The compound can be used as a reference standard for mitotic index assays in human cancer cell lines (e.g., U2OS, HeLa), with expected submicromolar activity based on the class SAR reported by Laraia et al. [1]. Its structural simplicity enables rapid follow-up medicinal chemistry: the N-phenyl ring and biphenyl positions can be independently functionalized to explore SAR and improve potency beyond the low nanomolar range achieved by optimized biphenabulins [1].

Kinase Inhibitor Lead Generation: N-Phenyl Scaffold as a Distinct Alternative to the N-Benzyl KX Chemotype

The N-phenyl substitution of CAS 848175-28-0 provides a structurally differentiated starting point for developing non-ATP competitive kinase inhibitors, orthogonal to the extensively patented N-benzyl KX series (tirbanibulin/KX2-391). The Khayat et al. (2022) study established that modifications to the biphenylacetamide pharmacophore can shift the inhibitory profile away from Src/tubulin dual inhibition toward multi-kinase downregulation (BRK, FLT, JAK families) with potent cytotoxic activity in the 294–362 nM range [2]. By substituting the N-benzyl group with N-phenyl, researchers can explore altered kinase selectivity landscapes while retaining the core biphenyl scaffold. The lower molecular weight and reduced rotatable bond count of the N-phenyl analog also offer advantages in lead optimization toward orally bioavailable candidates [3].

P2X4 Receptor Antagonist Reference Compound for Pain and Inflammation Target Validation

Although not explicitly exemplified in the Bayer P2X4 antagonist patent (US20230257351A1), the N-phenylacetamide scaffold of CAS 848175-28-0 aligns with the general formula claimed for P2X4 receptor antagonism [4]. The compound can serve as a minimalist reference ligand for P2X4 calcium flux assays and electrophysiological studies, providing a baseline for SAR exploration. Its structural simplicity relative to the poly-substituted, pyridyl-containing exemplars in the patent positions it as a tool compound for dissecting the minimal structural requirements for P2X4 antagonism, a target implicated in neuropathic pain, dry eye syndrome, bladder pain syndrome, and endometriosis-associated pain [4].

Chemical Biology Tool for Studying Biphenyl Recognition in Protein-Ligand Interactions

The 4-biphenyl substitution pattern of CAS 848175-28-0 presents a defined hydrophobic surface and aromatic π-system that engages in specific protein-ligand interactions. The compound can be employed as a chemical probe in biophysical assays (surface plasmon resonance, isothermal titration calorimetry, fluorescence polarization) to characterize biphenyl-binding hydrophobic pockets in target proteins. Its well-defined structure, commercial availability, and absence of confounding substituents make it a suitable control compound for fragment-based drug discovery campaigns, where it can serve as a reference for biphenyl-containing fragment hits. The distinct geometries of the 2-, 3-, and 4-biphenyl isomers further enable systematic investigation of positional effects on protein binding affinity and selectivity .

Quote Request

Request a Quote for N-phenyl-2-(4-phenylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.